molecular formula C6H12NNaO6Si B12738485 Einecs 308-916-5 CAS No. 99035-50-4

Einecs 308-916-5

Katalognummer: B12738485
CAS-Nummer: 99035-50-4
Molekulargewicht: 245.24 g/mol
InChI-Schlüssel: UQCYJXJDVRKOCP-QTNFYWBSSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is commonly used in various industrial and scientific applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-oxo-L-prolinate, compound with methylsilanetriol, involves the reaction of 5-oxo-L-proline with sodium hydroxide and methylsilanetriol under controlled conditions. The reaction typically takes place in an aqueous medium at a specific pH and temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 5-oxo-L-prolinate, compound with methylsilanetriol, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction may produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Sodium 5-oxo-L-prolinate, compound with methylsilanetriol, has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of sodium 5-oxo-L-prolinate, compound with methylsilanetriol, involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to sodium 5-oxo-L-prolinate, compound with methylsilanetriol, include:

Uniqueness

What sets sodium 5-oxo-L-prolinate, compound with methylsilanetriol, apart from similar compounds is its unique combination of properties, making it suitable for a wide range of applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Eigenschaften

CAS-Nummer

99035-50-4

Molekularformel

C6H12NNaO6Si

Molekulargewicht

245.24 g/mol

IUPAC-Name

sodium;(2S)-5-oxopyrrolidine-2-carboxylate;trihydroxy(methyl)silane

InChI

InChI=1S/C5H7NO3.CH6O3Si.Na/c7-4-2-1-3(6-4)5(8)9;1-5(2,3)4;/h3H,1-2H2,(H,6,7)(H,8,9);2-4H,1H3;/q;;+1/p-1/t3-;;/m0../s1

InChI-Schlüssel

UQCYJXJDVRKOCP-QTNFYWBSSA-M

Isomerische SMILES

C[Si](O)(O)O.C1CC(=O)N[C@@H]1C(=O)[O-].[Na+]

Kanonische SMILES

C[Si](O)(O)O.C1CC(=O)NC1C(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.